molecular formula C6H7NaOS B15352230 5-Methyl-2-furanmethanethiol Sodium Salt

5-Methyl-2-furanmethanethiol Sodium Salt

Cat. No.: B15352230
M. Wt: 150.18 g/mol
InChI Key: IBKZHLXIBMMXMZ-UHFFFAOYSA-M
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Description

. It is characterized by its potent odorant properties and is commonly used in the flavor and fragrance industry. The compound has a molecular formula of C6H7NaOS and a molecular weight of 150.17 g/mol.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: The oxidation of 5-Methyl-2-furanmethanethiol Sodium Salt can lead to the formation of corresponding sulfonic acids or sulfoxides.

    • Reduction: Reduction reactions can produce the corresponding thiol or thioether derivatives.

    • Substitution: Substitution reactions can result in the formation of various substituted furan derivatives.

    Scientific Research Applications

    Medicine: Research has explored the use of 5-Methyl-2-furanmethanethiol Sodium Salt in pharmaceutical formulations, particularly in the development of new drugs with sulfur-containing functional groups.

    Industry: In the flavor and fragrance industry, the compound is valued for its strong odorant properties and is used in the formulation of various perfumes, food additives, and other consumer products.

    Mechanism of Action

    The mechanism by which 5-Methyl-2-furanmethanethiol Sodium Salt exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

    Comparison with Similar Compounds

    • 2-Furanmethanethiol Sodium Salt: Similar to 5-Methyl-2-furanmethanethiol Sodium Salt but lacks the methyl group at the 5-position.

    • 3-Methyl-2-furanmethanethiol Sodium Salt: Similar structure but with the methyl group at the 3-position instead of the 5-position.

    • 4-Methyl-2-furanmethanethiol Sodium Salt: Another positional isomer with the methyl group at the 4-position.

    Uniqueness: this compound is unique due to its specific position of the methyl group, which influences its chemical reactivity and biological activity

    Properties

    Molecular Formula

    C6H7NaOS

    Molecular Weight

    150.18 g/mol

    IUPAC Name

    sodium;(5-methylfuran-2-yl)methanethiolate

    InChI

    InChI=1S/C6H8OS.Na/c1-5-2-3-6(4-8)7-5;/h2-3,8H,4H2,1H3;/q;+1/p-1

    InChI Key

    IBKZHLXIBMMXMZ-UHFFFAOYSA-M

    Canonical SMILES

    CC1=CC=C(O1)C[S-].[Na+]

    Origin of Product

    United States

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